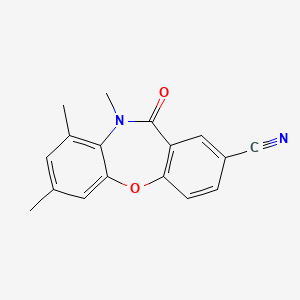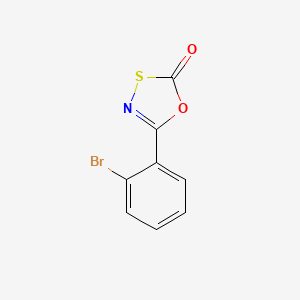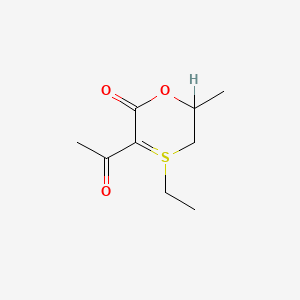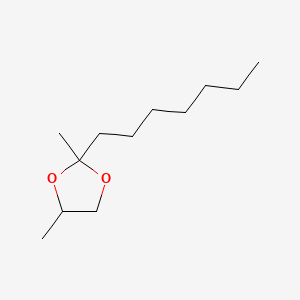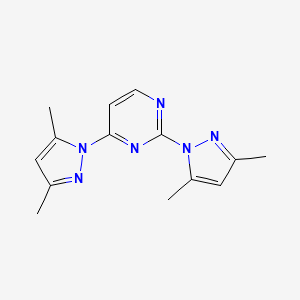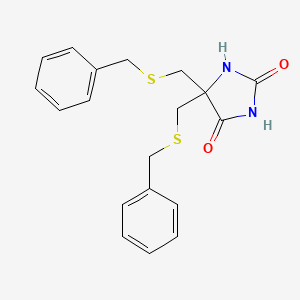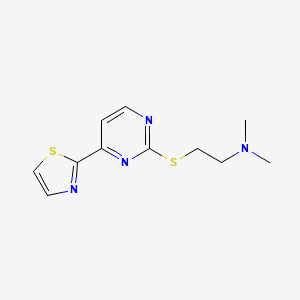![molecular formula C13H12N2O B12791489 1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone CAS No. 34086-59-4](/img/structure/B12791489.png)
1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone
描述
1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone is a heterocyclic compound featuring a fused pyrroloquinoline structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core. Subsequent functionalization steps introduce the ethanone group. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production requires efficient and cost-effective processes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The choice of raw materials and reaction conditions is crucial to minimize waste and environmental impact.
化学反应分析
Types of Reactions: 1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the ethanone group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学研究应用
Chemistry: In chemistry, 1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone is used as a building block for synthesizing more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In industry, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its unique structure imparts desirable properties such as stability and reactivity.
作用机制
The mechanism of action of 1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways depend on the specific biological context and the derivative used.
相似化合物的比较
- 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- Quinoline
- Pyrroloquinoline quinone (PQQ)
Comparison: Compared to these compounds, 1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone offers unique reactivity due to the presence of the ethanone group. This functional group allows for additional chemical modifications, enhancing its versatility in synthesis and application. Its fused ring structure also provides a rigid framework that can interact specifically with biological targets, potentially leading to higher selectivity and potency in medicinal applications.
属性
IUPAC Name |
1-(2,3-dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9(16)15-7-6-12-13(15)8-10-4-2-3-5-11(10)14-12/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJYSSJAVZUXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=NC3=CC=CC=C3C=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300682 | |
| Record name | MLS002920445 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34086-59-4 | |
| Record name | 1-(2,3-Dihydro-1H-pyrrolo[3,2-b]quinolin-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34086-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 138330 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002920445 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920445 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


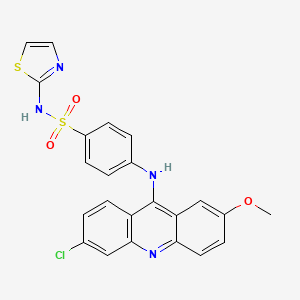
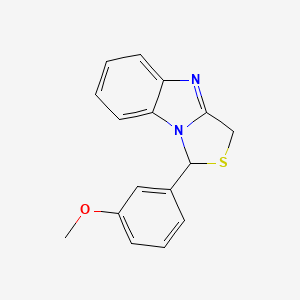
![2-Amino-3-azabicyclo[3.2.0]hept-2-en-4-one](/img/structure/B12791433.png)
